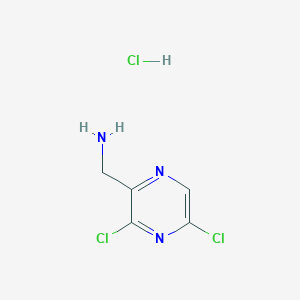
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one, otherwise known as 2-chloro-1-TMCH, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether that is used as a reagent in organic synthesis, as well as a chiral ligand in asymmetric catalysis. 2-Chloro-1-TMCH has been studied extensively in the past few decades, and its versatility has been demonstrated in a variety of experiments. In
Mechanism of Action
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide, such as 2-chloro-1-TMCH, to form an ether. In asymmetric catalysis, 2-chloro-1-TMCH acts as a chiral ligand, binding to the transition metal and directing the reaction towards the formation of chiral molecules.
Biochemical and Physiological Effects
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. As such, it is not expected to have any significant biochemical or physiological effects in humans or animals.
Advantages and Limitations for Lab Experiments
2-Chloro-1-TMCH is a versatile reagent that is widely used for a variety of organic synthesis and asymmetric catalysis experiments. It has the advantage of being relatively inexpensive and easy to obtain, and it is also relatively stable and easy to handle. However, it has the disadvantage of being toxic and flammable, and it should be handled with care in the laboratory.
Future Directions
The future of 2-chloro-1-TMCH lies in its potential applications in a variety of fields, including drug synthesis, polymer synthesis, and asymmetric catalysis. The compound has already been used extensively in the scientific research field, and it is likely that its use will continue to expand in the future. Additionally, the development of new synthetic methods for the synthesis of 2-chloro-1-TMCH may open up new possibilities for its use in scientific research.
Synthesis Methods
2-Chloro-1-TMCH can be synthesized by a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. The Grignard reaction is the most commonly used method for the synthesis of 2-chloro-1-TMCH, and it involves the reaction of a Grignard reagent with an alkyl halide, such as 2-chloro-1-TMCH. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, such as 2-chloro-1-TMCH, to form an ether. The Wittig reaction involves the reaction of a phosphonium salt with an alkene, such as 2-chloro-1-TMCH, to form an alkene.
Scientific Research Applications
2-Chloro-1-TMCH has been used extensively in the scientific research field, particularly in the fields of organic synthesis and asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH is used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other organic compounds. In asymmetric catalysis, 2-chloro-1-TMCH is used as a chiral ligand for the formation of chiral molecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one involves the reaction of 3,3,5,5-tetramethylcyclohexanone with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one.", "Starting Materials": [ "3,3,5,5-tetramethylcyclohexanone", "chloroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 3,3,5,5-tetramethylcyclohexanone in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add a base, such as triethylamine or pyridine, to the solution.", "Step 3: Slowly add chloroacetyl chloride to the solution while stirring at a low temperature, such as 0-5°C.", "Step 4: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 5: Quench the reaction by adding water and extract the product with an organic solvent, such as diethyl ether or ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one." ] } | |
CAS RN |
2411256-51-2 |
Product Name |
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one |
Molecular Formula |
C12H21ClO |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
